3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1207050-52-9
VCID: VC4528566
InChI: InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-16-15(10-22-17(16)18(20)21)14-7-5-4-6-13(14)3/h4-7,10-12H,8-9H2,1-3H3
SMILES: CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CCC(C)C
Molecular Formula: C18H20N2OS
Molecular Weight: 312.43

3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1207050-52-9

Cat. No.: VC4528566

Molecular Formula: C18H20N2OS

Molecular Weight: 312.43

* For research use only. Not for human or veterinary use.

3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1207050-52-9

Specification

CAS No. 1207050-52-9
Molecular Formula C18H20N2OS
Molecular Weight 312.43
IUPAC Name 3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-16-15(10-22-17(16)18(20)21)14-7-5-4-6-13(14)3/h4-7,10-12H,8-9H2,1-3H3
Standard InChI Key ZZNKRBSRYIHCQJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CCC(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s core consists of a bicyclic thieno[3,2-d]pyrimidin-4-one system, where a thiophene ring is fused to a pyrimidine ring at the 3,2-d position. Key substituents include:

  • 3-(3-Methylbutyl group: A branched alkyl chain at position 3, enhancing lipophilicity and membrane permeability .

  • 7-(2-Methylphenyl group: An aromatic substituent at position 7, contributing to π-π stacking interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₁N₃OSCalculated
Molecular Weight339.45 g/mol
SMILES NotationCC1=CC=CC(=C1)C2=NC3=C(C(=O)N2CCCC(C)C)SC=C3Derived
LogP (Partition Coefficient)~3.2 (Estimated)Predictive

The thienopyrimidine scaffold is known for its planar structure, enabling interactions with enzyme active sites, while the 3-methylbutyl chain increases metabolic stability compared to shorter alkyl groups .

Synthesis and Manufacturing

General Synthetic Routes

Synthesis typically involves multi-step reactions starting with the construction of the thienopyrimidine core. A common approach, as outlined in patent WO2019018359A1, includes:

  • Cyclocondensation: Reaction of 2-aminothiophene-3-carbonitrile with ethyl acetoacetate to form the pyrimidine ring .

  • Alkylation: Introduction of the 3-methylbutyl group using 1-bromo-3-methylbutane under basic conditions (e.g., K₂CO₃ in DMF) .

  • Suzuki Coupling: Attachment of the 2-methylphenyl group via palladium-catalyzed cross-coupling with 2-methylphenylboronic acid .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationEthanol, reflux, 12 h65–70
AlkylationK₂CO₃, DMF, 80°C, 6 h55–60
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C40–45

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol . Structural confirmation relies on NMR (¹H, ¹³C), HRMS, and X-ray crystallography .

Applications and Future Directions

Therapeutic Development

The compound’s dual hydrophobic-aromatic profile makes it a candidate for:

  • Antibacterial Drug Leads: Optimizing solubility via prodrug formulations (e.g., phosphate esters) .

  • Kinase Inhibitors: Structural modifications to enhance selectivity for oncogenic kinases .

Industrial Applications

Potential non-pharmaceutical uses include:

  • Organic Semiconductors: π-Conjugated systems for thin-film transistors .

  • Photocatalysts: Visible-light-driven reactions due to electron-deficient pyrimidine core .

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